molecular formula C17H16ClF3N4O3S2 B2798779 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine CAS No. 1043049-89-3

5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine

Cat. No.: B2798779
CAS No.: 1043049-89-3
M. Wt: 480.91
InChI Key: SBSRVPWROFGFNE-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine is a fascinating organic compound that has garnered interest in various scientific disciplines. Its intricate structure features a pyrimidine core substituted with a methylsulfanyl group, a chloro atom, and a piperazine ring linked to a trifluoromethyl benzenesulfonyl moiety. The compound's unique structural elements impart distinctive chemical and physical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine typically involves multiple steps. One common route includes the initial formation of the pyrimidine core, followed by sequential introduction of substituents.

  • Formation of Pyrimidine Core: : Condensation of guanidine with ethyl acetoacetate under basic conditions yields the pyrimidine nucleus.

  • Introduction of Methylsulfanyl Group: : Thiolation reaction introduces the methylsulfanyl group to the core.

  • Chlorination: : Chlorination using thionyl chloride or similar reagents.

  • Attachment of Piperazine Ring: : The piperazine ring is introduced via a nucleophilic substitution reaction.

  • Final Coupling Step: : The trifluoromethyl benzenesulfonyl moiety is attached to the piperazine ring using standard peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production may utilize more streamlined processes, emphasizing cost-efficiency and scalability. Automated continuous flow synthesis and microwave-assisted reactions can enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

  • Substitution: : The chloro group is a reactive site for nucleophilic substitution reactions.

  • Coupling Reactions: : The piperazine moiety facilitates further functionalization through various coupling reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).

  • Substitution: : Nucleophiles like amines, alcohols, and thiols.

  • Coupling: : Standard peptide coupling reagents like EDCI or DCC.

Major Products

The reaction products are highly dependent on the reaction conditions and the reagents used. For example, oxidizing the methylsulfanyl group typically forms sulfoxides or sulfones, which can have different reactivity profiles.

Scientific Research Applications

5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine has been extensively studied for its potential in various fields:

  • Chemistry: : It is a valuable intermediate in the synthesis of complex organic molecules.

  • Biology: : Its bioactive structure makes it a candidate for probing biological pathways and mechanisms.

  • Medicine: : It is investigated for its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.

  • Industry: : The compound's unique properties make it useful in materials science, such as in the development of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine can vary based on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its metabolic stability and bioavailability, while the piperazine ring can improve its binding affinity to biological targets.

Comparison with Similar Compounds

Comparing 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine to structurally similar compounds highlights its unique attributes:

  • 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine: : Similar, but lacks the sulfonyl group, resulting in different reactivity and biological activity.

  • 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(fluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine: : The substitution of fluorine with trifluoromethyl can alter electronic properties and metabolic stability.

  • 5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]pyrimidine}: : Lacking the piperazine moiety, which is critical for specific biological interactions.

These comparisons emphasize the compound's distinctive features, such as the presence of both trifluoromethyl and benzenesulfonyl groups, and its incorporation of a piperazine ring, which collectively contribute to its unique chemical and biological properties.

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Properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O3S2/c1-29-16-22-10-13(18)14(23-16)15(26)24-5-7-25(8-6-24)30(27,28)12-4-2-3-11(9-12)17(19,20)21/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSRVPWROFGFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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